4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine
Overview
Description
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine is an organic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various cancers and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways within cells. This compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential therapeutic applications.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also share a similar core structure and have been investigated for their anticancer activity.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
4-chloro-1-(3-methylpyridin-4-yl)pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c1-7-4-13-3-2-9(7)17-11-8(5-16-17)10(12)14-6-15-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIUINKGHRTHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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